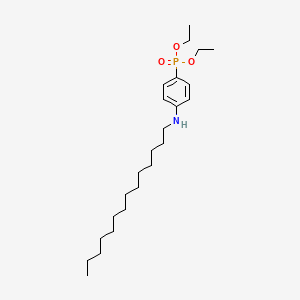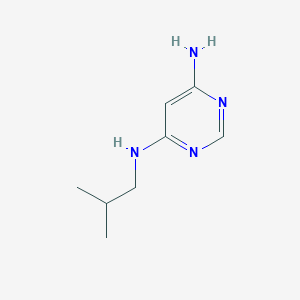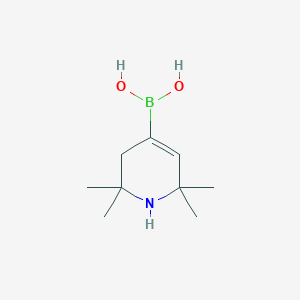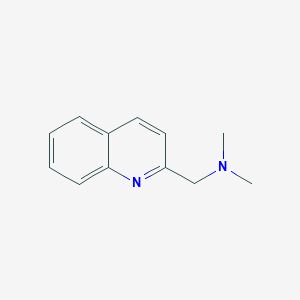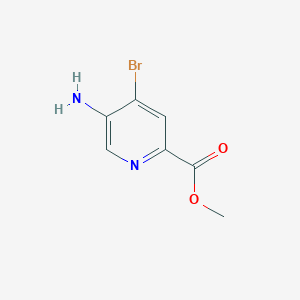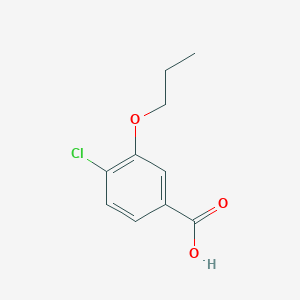
4-氯-3-丙氧基苯甲酸
描述
4-Chloro-3-propoxybenzoic acid is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It belongs to the class of benzoic acids and is characterized by the presence of a chloro group at the 4-position and a propoxy group at the 3-position on the benzene ring . This compound is widely used in various fields, including medical, environmental, and industrial research.
科学研究应用
4-Chloro-3-propoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials and chemicals.
作用机制
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, often through their interaction with enzymes and receptors .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, often through their interaction with enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-propoxybenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
4-Chloro-3-propoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the cell. The interaction with these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, 4-Chloro-3-propoxybenzoic acid can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 4-Chloro-3-propoxybenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 4-Chloro-3-propoxybenzoic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Chloro-3-propoxybenzoic acid exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates. Additionally, 4-Chloro-3-propoxybenzoic acid can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-propoxybenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-3-propoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-propoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, 4-Chloro-3-propoxybenzoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
4-Chloro-3-propoxybenzoic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. The interaction with specific enzymes and cofactors is crucial for the compound’s involvement in these pathways .
Transport and Distribution
The transport and distribution of 4-Chloro-3-propoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 4-Chloro-3-propoxybenzoic acid can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
4-Chloro-3-propoxybenzoic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The subcellular localization of 4-Chloro-3-propoxybenzoic acid is an important factor in determining its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Chloro-3-propoxybenzoic acid involves the reaction of ethyl 4-hydroxybenzoate with 1-bromo-3-chloropropane in the presence of potassium carbonate in acetonitrile. The reaction mixture is heated to reflux for 12 hours . After the reaction, excess potassium carbonate is removed by suction filtration, and the solvent is evaporated under reduced pressure to obtain a white oil. This intermediate is then treated with methanol and sodium hydroxide, refluxed for 1 hour, cooled, and acidified to pH 2 with hydrochloric acid to precipitate the final product as a white solid .
Industrial Production Methods
Industrial production methods for 4-Chloro-3-propoxybenzoic acid typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Chloro-3-propoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Methanol and Sodium Hydroxide: Used in the preparation of the compound.
Hydrochloric Acid: Used to acidify the reaction mixture and precipitate the product.
Major Products Formed
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction reactions.
相似化合物的比较
Similar Compounds
4-Chlorobenzoic Acid: Similar structure but lacks the propoxy group.
3-Chlorobenzoic Acid: Similar structure but lacks the propoxy group and has the chloro group at a different position.
4-Propoxybenzoic Acid: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-3-propoxybenzoic acid is unique due to the presence of both the chloro and propoxy groups on the benzene ring, which can significantly influence its chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-chloro-3-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOIQLTEUFNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681846 | |
| Record name | 4-Chloro-3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65136-52-9 | |
| Record name | 4-Chloro-3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-CHLOROPROPOXY)-BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


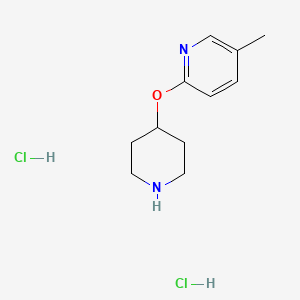
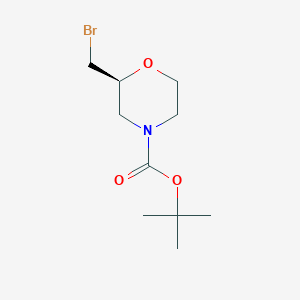

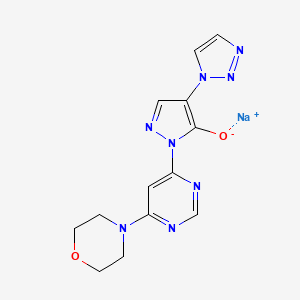
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
